molecular formula C14H13NO3S B8561748 N-(4-benzoylphenyl)methanesulfonamide

N-(4-benzoylphenyl)methanesulfonamide

Cat. No. B8561748
M. Wt: 275.32 g/mol
InChI Key: FVWVXLPJUYNZLL-UHFFFAOYSA-N
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Patent
US04001229

Procedure details

Methanesulfonyl chloride (35.0 g., 0.305 mole) is added dropwise over a 20 min. period with stirring to a solution of 4-aminobenzophenone (60.2 g., 0.305 mole) in 475 ml. of pyridine cooled at 0°-10°C. After the addition is completed, stirring at 0°-10°C. is continued for 4 hrs., and then for an additional 12 hrs. at room temperature. The solution is then heated to 90°C. for 1 hr., allowed to cool, poured into 1.0.1. of water, and then acidified with concentrated hydrochloric acid to pH 1.0. The precipitate which forms is collected on a filter, washed with water, and recrystallized from isopropanol without previous drying to give 70.0 g. (83% yield), m.p. 145-147°C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
60.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[NH2:6][C:7]1[CH:20]=[CH:19][C:10]([C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[CH:9][CH:8]=1.N1C=CC=CC=1.Cl>O>[C:11]([C:10]1[CH:9]=[CH:8][C:7]([NH:6][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:20][CH:19]=1)(=[O:12])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
Quantity
60.2 g
Type
reactant
Smiles
NC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirring at 0°-10°C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
, and then for an additional 12 hrs
Duration
12 h
CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured into 1.0.1
CUSTOM
Type
CUSTOM
Details
The precipitate which forms is collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from isopropanol
CUSTOM
Type
CUSTOM
Details
without previous drying
CUSTOM
Type
CUSTOM
Details
to give 70.0 g

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(NS(=O)(=O)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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